Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-
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Overview
Description
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic organic compound. This compound is known for its pharmacological properties and is used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H15FN2O3 .
Preparation Methods
The synthesis of barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, typically involves the reaction of diethyl ethylmalonate with urea in the presence of a base. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its pharmacological properties, including its potential use as an anticonvulsant and sedative. Additionally, it has applications in the industry, such as in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. It also inhibits glutamate-induced depolarizations, which contributes to its sedative and anticonvulsant effects .
Comparison with Similar Compounds
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, can be compared to other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their side chains and specific substitutions confer different pharmacological properties. For example, phenobarbital is known for its long-lasting anticonvulsant effects, while pentobarbital is used for its sedative and hypnotic properties . The unique fluorobutyl substitution in barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, may contribute to its distinct pharmacological profile.
Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
These compounds are all derivatives of barbituric acid and are used for their sedative, hypnotic, and anticonvulsant properties .
Properties
CAS No. |
309-76-2 |
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Molecular Formula |
C10H15FN2O3 |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
5-ethyl-5-(4-fluorobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15FN2O3/c1-2-10(5-3-4-6-11)7(14)12-9(16)13-8(10)15/h2-6H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
SLNRFZZUJDZDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCCCF |
Origin of Product |
United States |
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